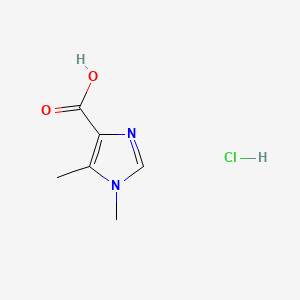
1,5-Dimethyl-1H-imidazole-4-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dimethyl-1H-imidazole-4-carboxylic acid hydrochloride, also known as DIMCA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
1,5-Dimethyl-1H-imidazole-4-carboxylic acid hydrochloride has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been shown to exhibit antitumor and antiviral activities, making it a promising candidate for the development of new drugs. In materials science, this compound has been used as a building block for the synthesis of metal-organic frameworks (MOFs) with tunable properties. In catalysis, this compound has been used as a ligand in various catalytic reactions, demonstrating its potential as a versatile and efficient catalyst.
Mécanisme D'action
The mechanism of action of 1,5-Dimethyl-1H-imidazole-4-carboxylic acid hydrochloride is not fully understood, but it is believed to involve the inhibition of certain enzymes and pathways involved in tumor growth and viral replication. Studies have shown that this compound can inhibit the activity of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo pyrimidine synthesis pathway. Inhibition of this enzyme can lead to decreased DNA synthesis and cell proliferation, making it a potential target for cancer therapy. Additionally, this compound has been shown to inhibit the replication of hepatitis C virus (HCV) by targeting the viral RNA polymerase.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various cell lines and animal models. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells, leading to decreased tumor growth. Additionally, this compound has been shown to decrease viral load and improve liver function in HCV-infected mice. However, the exact mechanisms underlying these effects are still being investigated.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1,5-Dimethyl-1H-imidazole-4-carboxylic acid hydrochloride in lab experiments is its versatility and ease of synthesis. This compound can be synthesized in relatively large quantities with high purity, making it a useful building block for the synthesis of various compounds. Additionally, this compound has been shown to exhibit low toxicity and good stability, making it a safe and reliable compound to work with. However, one of the limitations of using this compound in lab experiments is its relatively high cost compared to other commonly used reagents.
Orientations Futures
There are several potential future directions for research involving 1,5-Dimethyl-1H-imidazole-4-carboxylic acid hydrochloride. One area of interest is the development of new drugs based on the antitumor and antiviral activities of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various cellular pathways. Finally, the use of this compound as a building block for the synthesis of new materials and catalysts is an area of active research that holds promise for future applications.
Conclusion:
In conclusion, this compound (this compound) is a versatile and promising compound with potential applications in various fields such as medicinal chemistry, materials science, and catalysis. Its ease of synthesis, low toxicity, and stability make it a useful building block for the synthesis of various compounds. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Méthodes De Synthèse
1,5-Dimethyl-1H-imidazole-4-carboxylic acid hydrochloride can be synthesized through a multistep process involving the reaction of 4-cyano-1,5-dimethylimidazole with ethyl acetoacetate followed by hydrolysis and acidification to yield the final product. The purity of the synthesized compound can be determined by various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Propriétés
IUPAC Name |
1,5-dimethylimidazole-4-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2.ClH/c1-4-5(6(9)10)7-3-8(4)2;/h3H,1-2H3,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMNKPNLXTABQGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1C)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.60 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[2-[1-[2-(4-methoxyphenyl)ethyl]-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 3-oxo-4H-1,4-benzothiazine-6-carboxylate](/img/structure/B7456263.png)
![2-Azabicyclo[4.1.0]heptane-5-carbonitrile hydrochloride](/img/structure/B7456271.png)

![2-[[2-(1-Methylimidazol-2-yl)sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7456294.png)
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 4-(diethylsulfamoyl)benzoate](/img/structure/B7456298.png)
![2-{methyl[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]amino}benzoic acid](/img/structure/B7456311.png)
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 2-cyclohexyl-1,3-dioxoisoindole-5-carboxylate](/img/structure/B7456322.png)
![N-cyclohexyl-2-[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B7456331.png)
![N-(3-chloro-4-cyanophenyl)-2-[3-(3-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B7456340.png)
![2-[3-(2-oxo-3H-benzimidazol-1-yl)propylsulfanyl]-3-prop-2-enylquinazolin-4-one](/img/structure/B7456343.png)
![3-[3-(3,4-dimethylphenyl)sulfanylpropyl]-1H-benzimidazol-2-one](/img/structure/B7456348.png)



